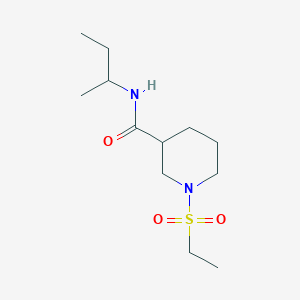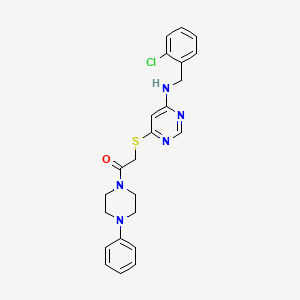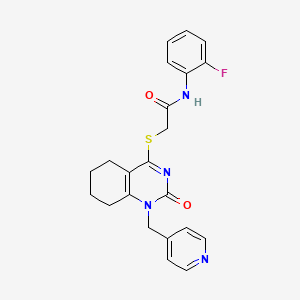
N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide, also known as BAY 38-7271, is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various medical conditions.
作用機序
The exact mechanism of action of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of pain sensitivity and inflammation, and modulation of this receptor has been shown to have therapeutic potential in various medical conditions.
Biochemical and Physiological Effects
N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can effectively reduce pain sensitivity in animal models of neuropathic pain. Additionally, N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system. These effects make it a promising candidate for the treatment of various medical conditions.
実験室実験の利点と制限
One of the main advantages of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide is its high selectivity for the alpha-7 nicotinic acetylcholine receptor. This selectivity allows for targeted modulation of this receptor, which may have therapeutic benefits in various medical conditions. Additionally, this compound has shown good efficacy in animal models of neuropathic pain, making it a promising candidate for further research.
One of the limitations of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide is its limited solubility in aqueous solutions. This can make it challenging to administer in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for research on N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide. One potential direction is further investigation of its potential therapeutic applications in various medical conditions, such as neuropathic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, optimization of the synthesis method and development of more efficient purification techniques could lead to improved yields and purity of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide.
合成法
The synthesis of N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide involves the reaction of 1-(ethylsulfonyl)piperidine-3-carboxylic acid with butan-2-amine in the presence of a coupling reagent. The resulting product is then purified and isolated through various chromatographic techniques. This synthesis method has been reported in various scientific publications and has been optimized for high yield and purity.
科学的研究の応用
N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neuropathic pain. Studies have shown that this compound can effectively reduce pain sensitivity in animal models of neuropathic pain. Additionally, N-(butan-2-yl)-1-(ethylsulfonyl)piperidine-3-carboxamide has been investigated for its potential anti-inflammatory effects, as well as its ability to modulate the immune system.
特性
IUPAC Name |
N-butan-2-yl-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-4-10(3)13-12(15)11-7-6-8-14(9-11)18(16,17)5-2/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLVJSXJXKQICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCCN(C1)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)
![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)


![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)
![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)
![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2831444.png)


![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2831448.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)